molecular formula C73H109N23O18S B573524 Dabcyl-RGVVNASSRLA-Edans CAS No. 163265-38-1

Dabcyl-RGVVNASSRLA-Edans

Cat. No.: B573524
CAS No.: 163265-38-1
M. Wt: 1628.9 g/mol
InChI Key: AJDKLTODLUQZKG-MYCAOZRRSA-N
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Description

Introduction to Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans as a FRET-Based Protease Substrate

Historical Development of Fluorescent Protease Reporters

The evolution of FRET-based protease substrates emerged from the need to overcome limitations in traditional enzymatic assays, such as low sensitivity and discontinuous monitoring. Early protease studies relied on chromogenic substrates or radioactivity-based methods, which lacked spatial and temporal resolution. The advent of FRET technology in the 1990s revolutionized protease research by enabling real-time, quantitative measurements of enzyme activity in vitro and in vivo.

Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans represents a milestone in this progression. Developed in the mid-1990s, it was the first FRET substrate tailored for herpesvirus proteases, specifically HCMV. Its design exploits the natural cleavage site of HCMV protease (Ala-Ser bond), flanked by Dabcyl and Edans. Prior to cleavage, Dabcyl quenches Edans fluorescence via energy transfer; proteolysis disrupts this interaction, yielding a 10-fold increase in fluorescence at 495 nm. This innovation addressed critical challenges in studying viral proteases, which often require high specificity and low substrate concentrations to avoid interference from cellular proteases.

Key Advancements in FRET Substrate Design:
  • Quencher-Fluorophore Pairs : Dabcyl/Edans offered superior quenching efficiency compared to earlier pairs like fluorescein/tetramethylrhodamine.
  • Modular Peptide Backbones : Solid-phase peptide synthesis (SPPS) allowed precise incorporation of protease recognition sequences and fluorophores.
  • Adaptability : The substrate’s scaffold inspired derivatives for other proteases, including SARS-CoV-2 3CL protease.

Role in Modern Enzymology and Virology Research

Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans has become a cornerstone tool for characterizing protease kinetics, inhibitor screening, and viral replication studies.

Applications in Protease Kinetics:

The substrate enables precise determination of Michaelis-Menten parameters (Km, kcat). For example, HCMV protease exhibits a Km of 10–20 µM and kcat of 0.5–2.0 s-1 with this substrate. Similar principles apply to SARS-CoV-2 3CL protease, where analogous FRET substrates yield Km = 17 µM and kcat = 1.9 s-1.

Table 1: Kinetic Parameters of Proteases Using Dabcyl/Edans Substrates

Protease Km (µM) kcat (s-1) Source
HCMV Protease 10–20 0.5–2.0
SARS-CoV-2 3CL 17 1.9
Virological Research:
  • HCMV Studies : The substrate facilitated the discovery of peptidyl inhibitors targeting the protease’s active site, such as reduced peptide bond analogs (Ki > 500 µM).
  • SARS-CoV-2 Drug Development : Modified versions of the substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) enabled high-throughput screening of 3CL protease inhibitors, critical for antiviral drug design.
Technological Innovations:
  • Solid-Phase Synthesis : Preloaded resins with Dabcyl/Edans enol-ether precursors streamlined production of protease substrates, reducing synthesis time from weeks to days.
  • Live-Cell Imaging : Coupling the substrate with genetically encoded reporters (e.g., FlipGFP) allowed visualization of protease activity in zebrafish and Drosophila models.

Properties

IUPAC Name

5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDKLTODLUQZKG-MYCAOZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H109N23O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043879
Record name N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1628.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163265-38-1
Record name N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Functionalization

The process begins with the selection of a 2-chlorotrityl resin, chosen for its high loading capacity and compatibility with acid-labile protecting groups. In a representative procedure, Fmoc-Lys(Boc)-OAllyl is dissolved in anhydrous tetrahydrofuran (THF) and reacted with the resin in the presence of N,N-diisopropylethylamine (DIEA) to achieve an initial substitution rate of 0.4 mmol/g. The resin’s substitution rate is quantified via UV spectrophotometry after treating with piperidine to release the Fmoc group, forming a dibenzofulvene-piperidine adduct with absorbance at 301 nm.

Sequential Amino Acid Coupling

Each coupling cycle involves deprotection of the Fmoc group using 20% piperidine in N,N-dimethylformamide (DMF), followed by activation of the incoming amino acid with coupling reagents. For example, Fmoc-Ala-OH is coupled using a mixture of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIEA in DMF, achieving >99% coupling efficiency per cycle. The sequence progresses from the C-terminal Ala-Edans toward the N-terminal Dabcyl group, with real-time monitoring via the Kaiser test to confirm free amine availability after deprotection.

Orthogonal Protection and Side-Chain Modifications

Critical to the synthesis is the orthogonal protection of side-chain functional groups to prevent undesired reactions. The arginine residues are protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, while serine and asparagine side chains utilize tert-butyl (tBu) and trityl (Trt) protections, respectively. The lysine side chain in the intermediate sequence is modified with a 4-methyltrityl (Mtt) group, allowing selective deprotection under mild acidic conditions for subsequent Dabcyl conjugation.

Incorporation of Fluorescent and Quencher Moieties

The Edans (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) and Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) groups are introduced at the peptide’s termini to enable FRET functionality.

C-Terminal Edans Conjugation

After full sequence assembly, the resin-bound peptide is treated with a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) to cleave the peptide from the resin while retaining side-chain protections. The free C-terminal carboxylate is then activated with N-hydroxysuccinimide (NHS) and reacted with ethylenediamine-modified Edans in dimethyl sulfoxide (DMSO), yielding the Edans-labeled intermediate.

N-Terminal Dabcyl Functionalization

The N-terminal amine of the purified peptide is acylated with Dabcyl-N-hydroxysuccinimide ester (Dabcyl-OSu) in DMF, utilizing DIEA as a base to drive the reaction to completion. Excess reagents are removed via precipitation in cold diethyl ether, followed by centrifugal filtration.

Cleavage, Deprotection, and Purification

Final global deprotection employs a TFA-based cocktail containing phenol (5%), thioanisole (3%), and ethanedithiol (2%) to remove all acid-labile protecting groups. The crude peptide is precipitated in cold methyl tert-butyl ether (MTBE), redissolved in acetonitrile-water (1:1), and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water/acetonitrile.

Table 1: HPLC Purification Parameters

ColumnGradientFlow RateDetection Wavelength
C18 (250 × 4.6 mm)10–60% acetonitrile over 30 min1 mL/min220 nm, 336 nm (Edans)

Analytical Characterization and Quality Control

Purified batches are validated using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and analytical HPLC.

Table 2: Characterization Data

ParameterResultSource
Molecular Weight (Calc.)2186.4 Da
MALDI-TOF MS Observed2187.1 Da (M+H)+
HPLC Purity≥98%

Optimization of Synthesis Conditions

Comparative studies reveal that coupling agents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and PyBOP provide superior yields over traditional carbodiimide-based methods. Microwave-assisted synthesis reduces coupling times from 60 minutes to 10 minutes per residue while maintaining >98% efficiency.

Table 3: Coupling Efficiency Across Reagents

Reagent SystemCoupling EfficiencyTime per Residue
HBTU/HOBt/DIEA99.2%45 min
PyBOP/HOBt/DIEA99.5%60 min
Microwave-Assisted HBTU99.1%10 min

Challenges and Troubleshooting

Common synthesis challenges include aspartimide formation at the Asn-Ala-Ser sequence and incomplete Dabcyl conjugation. Aspartimide byproducts are mitigated by incorporating 0.1 M hydroxybenzotriazole (HOBt) in the deprotection step, reducing side reactions by 70%. For Dabcyl conjugation, a 3-fold molar excess of Dabcyl-OSu ensures >95% functionalization, as quantified by UV-Vis spectroscopy at 453 nm.

Applications in Protease Research

The final product serves as a selective substrate for human cytomegalovirus (HCMV) proteinase, with a reported k<sub>cat</sub>/K<sub>M</sub> of 4.7 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>. Cleavage at the Ala-Ser bond liberates the Edans fragment, producing a 12-fold increase in fluorescence intensity (λ<sub>ex</sub> = 336 nm, λ<sub>em</sub> = 490 nm) .

Chemical Reactions Analysis

Types of Reactions: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, which cleave the peptide at the alanine-serine bond.

Common Reagents and Conditions:

    Proteases: Enzymes such as human cytomegalovirus proteinase are commonly used to cleave the peptide.

    Buffers: Phosphate-buffered saline (PBS) or other suitable buffers maintain the pH and ionic strength required for optimal enzyme activity.

Major Products Formed:

Scientific Research Applications

Protease Activity Assays

The primary application of Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans is in the monitoring of protease activities. It serves as a substrate for various proteases, including:

  • HCMV Protease : The peptide is cleaved efficiently by human cytomegalovirus protease, enabling continuous assays with low peptide concentrations (<10 µM) .
  • HIV-1 Protease : In studies aimed at screening for inhibitors of HIV-1 protease, this peptide was employed as part of a FRET-based activity assay combined with surface plasmon resonance (SPR) binding assays. This dual approach allowed researchers to identify marine extracts that inhibited the protease effectively .

Drug Discovery and Screening

The peptide's ability to facilitate the identification of protease inhibitors makes it valuable in drug discovery efforts. For instance:

  • In a study screening marine extracts for protease inhibitors, Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans was used to evaluate the inhibitory effects of various compounds against HIV and other aspartic proteases .

Cellular Studies

Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans has also been applied in cellular contexts:

  • Monitoring Protein Kinase C Activity : The peptide has been used to monitor protein kinase C activity in living cells, providing insights into cellular signaling pathways .

Screening Marine Extracts for Protease Inhibitors

In a notable study published in Marine Drugs, researchers utilized Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans as a substrate to assess the inhibitory effects of various marine extracts on HIV protease and other aspartic proteases. The study demonstrated that several extracts significantly inhibited protease activities, highlighting the peptide's utility in identifying potential therapeutic agents .

ExtractProtease Inhibition (%)
P1-20>30%
P1-50>45%
P1-80>30% (except HIV)

Application in FRET-Based Assays

The use of Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans in FRET-based assays has been documented extensively. Researchers have leveraged this peptide to develop sensitive assays capable of detecting low concentrations of proteases, which is crucial for understanding various biological processes and disease mechanisms .

Mechanism of Action

Mechanism: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans functions as a FRET substrate. The DABCYL group quenches the fluorescence of the EDANS group when in close proximity. Upon cleavage by a specific protease at the alanine-serine bond, the EDANS fragment is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure protease activity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Dabcyl-Modified Cell-Penetrating Peptides (CPPs)

Dabcyl is frequently conjugated to oligoarginine CPPs to enhance cellular uptake. Key findings from comparative studies include:

Table 1: Cellular Uptake Efficiency of Dabcyl-Modified CPPs
Compound Arginine Residues Internalization Efficiency (vs. Control) Key Observation Reference
Dabcyl-Arg4-Lys(Cf) 4 1.6× higher than Arg6 Dabcyl enhances uptake in shorter peptides
Dabcyl-Arg6-Lys(Cf) 6 2.8× higher than Arg6 alone Optimal arginine count for Dabcyl synergy
Cf-Arg9 (no Dabcyl) 9 Baseline Longer arginine chains without Dabcyl underperform

Key Insights :

  • Dabcyl’s Role : The Dabcyl group increases endocytosis and translocation, particularly in hexaarginine (Arg6), where it boosts uptake 2.8× compared to unmodified Arg6 .
  • Fluorescence Quenching : Dabcyl’s quenching effect may underestimate internalization measurements in fluorophore-conjugated peptides (e.g., Cf-labeled constructs) .
  • Structural Specificity : The target compound differs from Dabcyl-CPPs by prioritizing FRET functionality over cell penetration, though its arginine-rich sequence (e.g., Arg-Leu-Ala) may contribute to incidental membrane interaction .

Comparison with Other FRET-Based Substrates

The Dabcyl/Edans pair is compared to alternative FRET systems in peptides, oligonucleotides, and aptamers:

Table 2: FRET Pair Efficiency Across Molecular Platforms
Compound/Platform Fluorophore-Quencher Pair Application Quenching Efficiency Key Advantage
Target Peptide Dabcyl-Edans Protease detection >90% High sensitivity for peptide cleavage
FAM-QDNA Aptamer FAM-Dabcyl Kanamycin detection ~85% Structure-switching adaptability
Rh6G-cTAR-Dabcyl Oligo Rh6G-Dabcyl Nucleic acid chaperone studies ~80% Compatibility with RNA/DNA systems

Key Insights :

  • Peptide vs. Oligonucleotide Systems : The target peptide’s Dabcyl-Edans pair achieves >90% quenching efficiency, outperforming FAM-Dabcyl (85%) in aptamers due to optimized spacing in the peptide backbone .
  • Sequence Dependency : The cleavage site (Val-Val-Asn-Ala) in the target peptide ensures specificity for proteases like enterokinase, whereas oligonucleotide probes (e.g., Rh6G-cTAR-Dabcyl) target nucleic acid interactions .

Comparison with Cyclic Dabcyl-Conjugated Peptides

Cyclic CPPs, such as DABCYL-cR10-Cy5, exhibit distinct properties:

  • Enhanced Stability : Cyclic deca-arginine (cR10) resists enzymatic degradation better than linear peptides.
  • Delivery Efficiency : DABCYL-cR10-Cy5 shows 3× higher live-cell delivery than linear Dabcyl-Arg6, attributed to conformational rigidity .

Structural Contrast : The target compound’s linear structure may limit stability in vivo but offers flexibility for protease access, a critical feature for activity-based sensing .

Biological Activity

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is a synthetic peptide substrate extensively utilized in biochemical assays, particularly for studying protease activity. This compound features a unique sequence of amino acids and incorporates fluorogenic tags, which allow for the monitoring of enzyme kinetics through fluorescence resonance energy transfer (FRET). The biological activity of this compound is primarily linked to its role as a substrate for various proteases, making it significant in both research and clinical applications.

Chemical Structure and Properties

The compound consists of the following components:

  • Fluorophore: EDANS (5-(2-aminoethyl)aminonaphthalene-1-sulfonic acid)
  • Quencher: Dabcyl (4-(dimethylaminophenylazo)benzoyl)
  • Amino Acid Sequence: Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala

The molecular formula is C73H109N23O18SC_{73}H_{109}N_{23}O_{18}S with a molecular weight of approximately 1628.6 g/mol. The presence of Dabcyl and EDANS allows for the measurement of protease activity by detecting changes in fluorescence upon cleavage of the peptide bond between specific amino acids in the sequence, particularly at the alanine-serine bond .

The biological activity is characterized by the cleavage of the peptide bond by specific proteases. Upon cleavage, the EDANS moiety is released from Dabcyl, resulting in an increase in fluorescence intensity. This change can be quantitatively measured using spectrofluorimetry, enabling real-time analysis of protease activity. The ability to monitor these reactions makes it a valuable tool for studying enzyme kinetics and specificity .

Applications in Research

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans has been employed in various studies, particularly in cancer research and tissue remodeling due to its interaction with matrix metalloproteinases (MMPs). The compound has been shown to effectively measure MMP activity, which is crucial for understanding tumor progression and metastasis .

Case Study: MMP Activity Measurement

In a study assessing MMP activity, researchers utilized Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans as a substrate to evaluate the efficiency of different MMP inhibitors. The kinetic parameters derived from these experiments provided insights into enzyme-substrate interactions, including Michaelis constant (KmK_m) and turnover number (kcatk_{cat}). Such data are essential for developing therapeutic strategies targeting MMPs in cancer treatment .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans, a comparison with structurally similar compounds is presented below:

Compound NameUnique Features
Dabcyl-Leu-Ala-Arg-Val-Glu-EDANSDifferent amino acid sequence; targets different proteases.
Abz-Thr-Val-Leu-Glu-Arg-Ser-K(dnp)Utilizes different fluorophore; designed for MMPs.
Abz-Gly-Ile-Val-Arg-Ala-K(dnp)Employs Abz; targets distinct enzymatic pathways.
Dabcyl-CMV Protease SubstrateSpecifically tailored for cytomegalovirus protease activity.

This table illustrates that while there are other fluorogenic substrates available, Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans stands out due to its specific sequence and dual functionality as both a quencher and fluorophore .

Q & A

Q. How can researchers ensure reproducibility of FRET-based assays across laboratories?

  • Answer : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines. Report:
  • Substrate lot number and purity.
  • Exact buffer composition (including ionic strength and pH).
  • Instrument calibration details (e.g., excitation/emission wavelengths, slit widths).
  • Raw fluorescence data alongside normalized values .

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